butoxymethanedithioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

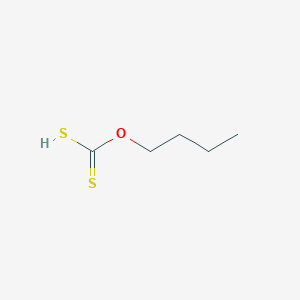

butoxymethanedithioic acid: is an organic compound with the molecular formula C5H10OS2 O-butyl hydrogen carbonodithioate . This compound belongs to the class of esters, which are derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are widely used in various applications, including as solvents, plasticizers, and intermediates in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: butoxymethanedithioic acid can be synthesized through the esterification of carbonodithioic acid with butanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently.

Transesterification: Another method involves the transesterification of a carbonodithioate ester with butanol.

Industrial Production Methods: Industrial production of carbonodithioic acid, O-butyl ester often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial settings .

Analyse Des Réactions Chimiques

Acid-Catalyzed Condensation Reactions

Butoxymethanedithioic acid acts as a nucleophilic thiol component in Brønsted acid-catalyzed reactions with carbonyl compounds (e.g., aldehydes or ketones). This forms unsymmetrical dithioacetals, critical intermediates in organic synthesis .

Example Reaction:

Butoxymethanedithioic acid+BenzaldehydeH+S S Acetal+H2O

Key Observations:

-

High selectivity for mixed S,S-acetals over symmetrical byproducts under optimized conditions (e.g., 93% yield with <5% side products) .

-

Competing O,S-acetal formation is minimized by avoiding basic workup and optimizing solvent polarity .

Table 1: Reaction Optimization for Dithioacetal Formation

| Parameter | Optimal Condition | Yield (%) | Selectivity (S,S vs. O,S) |

|---|---|---|---|

| Catalyst | rac-CSA | 89 | 15:1 |

| Solvent | Ethanol-free | 93 | 20:1 |

| Reaction Time | 24 h | 85 | 10:1 |

Deprotonation and Alkylation

The α-hydrogens of this compound are acidic (pKa ~13), enabling enolate formation upon treatment with strong bases like NaH or LDA. The resulting enolate undergoes alkylation with alkyl halides .

Mechanism:

-

Deprotonation: Formation of a resonance-stabilized enolate.

-

Alkylation: SN2 attack on alkyl halides, forming a new C–C bond.

Example:

Enolate+R X→Alkylated Product+X−

Limitations:

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the dithioester group hydrolyzes to a carboxylic acid, followed by decarboxylation to yield alkanes or alkenes .

Pathway:

-

Hydrolysis:

Butoxymethanedithioic acidH3O+Carboxylic Acid+H2S

-

Decarboxylation:

Carboxylic AcidΔCO2+Alkane

Kinetic Data:

-

Hydrolysis proceeds via a first-order rate law in aqueous HCl (rate constant k=0.0167sec−1 at 25°C) .

Oxidative Transformations

Thiol groups in this compound are susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions .

Oxidation Pathways:

-

Mild Oxidants (e.g., I₂):

2RSH+I2→RSSR+2HI

-

Strong Oxidants (e.g., KMnO₄):

RSHKMnO4RSO3H

Applications:

Metabolic and Biological Reactions

In biological systems, this compound derivatives may undergo hemolysis-mediated oxidative stress, as observed with structurally related butoxyethanol metabolites .

Key Findings:

Applications De Recherche Scientifique

Chemistry:

Intermediate in Organic Synthesis: butoxymethanedithioic acid is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed ester hydrolysis and other biochemical pathways.

Industry:

Mécanisme D'action

Mechanism of Action: The mechanism of action of carbonodithioic acid, O-butyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylic acid and alcohol .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Ethyl Carbonodithioate: Similar in structure but with an ethyl group instead of a butyl group.

Methyl Carbonodithioate: Similar in structure but with a methyl group instead of a butyl group.

Propyl Carbonodithioate: Similar in structure but with a propyl group instead of a butyl group.

Uniqueness: butoxymethanedithioic acid is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its butyl group provides different solubility and reactivity characteristics compared to its ethyl, methyl, and propyl counterparts .

Propriétés

Numéro CAS |

110-50-9 |

|---|---|

Formule moléculaire |

C5H10OS2 |

Poids moléculaire |

150.3 g/mol |

Nom IUPAC |

butoxymethanedithioic acid |

InChI |

InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |

Clé InChI |

TUZCOAQWCRRVIP-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)S |

SMILES canonique |

CCCCOC(=S)S |

Numéros CAS associés |

141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |

Synonymes |

utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.